{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE
Overview
Description
{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, a thiomorpholine ring, and a tetrafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable furan derivative under controlled conditions to form the desired furoyl intermediate. This intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can lead to a variety of substituted phenoxy derivatives .
Scientific Research Applications
{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of {5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and thiomorpholine-containing molecules, such as:
- 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoic acid
- Propyl 4-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)benzoate .
Uniqueness
{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}(1,4-THIAZINAN-4-YL)METHANONE is unique due to the presence of both the tetrafluorophenoxy group and the thiomorpholine ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3S/c17-10-7-11(18)14(20)15(13(10)19)23-8-9-1-2-12(24-9)16(22)21-3-5-25-6-4-21/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXRGPMPSIEXLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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